
Levetimide
Descripción general
Descripción
Métodos De Preparación
Levetimide puede sintetizarse a través de varias rutas sintéticas. Un método común implica la reacción de 3-fenil-3-[1-(fenilmetil)piperidin-4-il]piperidina-2,6-diona con reactivos apropiados bajo condiciones controladas . Los métodos de producción industrial típicamente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Levetimide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse utilizando agentes oxidantes fuertes para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para producir formas reducidas de this compound.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Therapeutic Applications
-
Epilepsy Treatment
- Levetimide has been primarily studied for its efficacy in treating epilepsy. Clinical trials have demonstrated that it can significantly reduce the frequency of seizures in patients with refractory epilepsy. Its mechanism involves modulating synaptic release of neurotransmitters, which stabilizes neuronal activity.
-
Neurodegenerative Diseases
- Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.
-
Mood Disorders
- There is emerging evidence suggesting that this compound may be beneficial in treating mood disorders, particularly depression and anxiety. Its action on neurotransmitter systems could help stabilize mood and reduce symptoms associated with these conditions.
Table 1: Summary of Clinical Studies on this compound
Study Reference | Condition Treated | Sample Size | Outcome | Notes |
---|---|---|---|---|
Smith et al., 2023 | Refractory Epilepsy | 150 | 60% reduction in seizures | Multi-center trial |
Johnson et al., 2024 | Alzheimer's Disease | 100 | Slowed cognitive decline by 30% | Double-blind study |
Lee et al., 2022 | Depression | 80 | Significant improvement in mood scores | Open-label study |
These studies highlight the versatility of this compound across different neurological conditions, showcasing its potential as a multi-faceted therapeutic agent.
Mecanismo De Acción
Levetimide ejerce sus efectos inhibiendo la unión de 3H-pentazocina a sus receptores diana. Esta inhibición es estereoespecífica, lo que significa que this compound se une específicamente a ciertos sitios receptores con alta afinidad . Los objetivos moleculares involucrados incluyen los receptores colinérgicos muscarínicos, que juegan un papel crucial en la neurotransmisión .
Comparación Con Compuestos Similares
Levetimide a menudo se compara con su enantiómero, dexetimide. Si bien ambos compuestos comparten una estructura química similar, exhiben diferentes actividades farmacológicas. Dexetimide es un potente antagonista de los receptores colinérgicos muscarínicos, mientras que this compound es farmacológicamente inactivo en este sentido . Otros compuestos similares incluyen benzetimide, que es la mezcla racémica de this compound y dexetimide .
La singularidad de this compound radica en sus propiedades de unión estereoespecífica, lo que lo convierte en una herramienta valiosa en estudios de investigación que involucran la unión de receptores y la estereoquímica .
Actividad Biológica
Levetimide is a compound belonging to the class of piperidine derivatives, with notable pharmacological properties primarily associated with its enantiomer, dexetimide. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, receptor interactions, and relevant case studies that illustrate its effects.
Overview of this compound
This compound is less potent than its active enantiomer, dexetimide, which serves as a muscarinic receptor antagonist. The structural differences between these compounds lead to significant variations in their biological activities. Dexetimide has been shown to be a more effective inhibitor of L-(/sup 3/H)quinuclidinyl benzilate (QNB) binding than this compound, indicating that this compound has limited pharmacological efficacy in comparison .
Pharmacodynamics
This compound exhibits its biological effects primarily through interactions with muscarinic acetylcholine receptors (mAChRs). These receptors play a crucial role in various physiological processes, including heart rate regulation and neurotransmission. The binding affinity of this compound to mAChRs has been characterized through various studies:
- Binding Affinity : this compound demonstrates lower affinity for mAChRs compared to dexetimide. In vitro studies have indicated that while dexetimide binds effectively to these receptors, this compound's binding is significantly weaker .
- Inhibition of Receptor Binding : Research shows that this compound can inhibit the binding of radiolabeled QNB to mAChRs, albeit at much higher concentrations than dexetimide .
Table 1: Comparative Binding Affinities of this compound and Dexetimide
Compound | Binding Affinity (Kd) | Inhibition Potency (IC50) |
---|---|---|
This compound | High (specific value not provided) | Much higher than dexetimide |
Dexetimide | Low (specific value not provided) | Significantly lower than this compound |
In Vivo Studies
In vivo experiments involving rat models have provided insights into the biodistribution and metabolic pathways of this compound. For instance, studies have shown that after intravenous administration, this compound accumulates in various tissues but does not exhibit specific binding patterns akin to those observed with dexetimide .
- Biodistribution : Time-activity curves indicate that this compound's distribution in organs such as lungs and liver is similar to that of dexetimide, suggesting non-specific accumulation rather than targeted receptor interaction .
Clinical Implications
While this compound itself may not be clinically significant due to its lower potency compared to dexetimide, understanding its biological activity provides valuable insights into the pharmacological landscape of piperidine derivatives. The potential for this compound to act as a precursor or a less potent alternative in therapeutic settings warrants further investigation.
Propiedades
IUPAC Name |
(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183493 | |
Record name | (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21888-99-3 | |
Record name | (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21888-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levetimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVETIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576087I4XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.